Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, the introduction of the tert-butyl group, and the esterification with ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control of reaction conditions and efficient production. These systems are particularly useful for introducing the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and esters with different substituents. Examples include:
- Ethyl 2-tert-butyl-5-(4-methoxybenzoyloxy)-1-benzofuran-3-carboxylate
- Ethyl 2-tert-butyl-5-(3-ethoxybenzoyloxy)-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 2-tert-butyl-5-(3-methoxybenzoyloxy)-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-5-(3-methoxybenzoyl)oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H24O6/c1-6-27-22(25)19-17-13-16(10-11-18(17)29-20(19)23(2,3)4)28-21(24)14-8-7-9-15(12-14)26-5/h7-13H,6H2,1-5H3 |
InChI Key |
ZOQIHRHNCSYOMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C(C)(C)C |
Origin of Product |
United States |
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